molecular formula C21H18O2 B3833976 2-Phenylethyl 4-phenylbenzoate

2-Phenylethyl 4-phenylbenzoate

Cat. No.: B3833976
M. Wt: 302.4 g/mol
InChI Key: HCRUNJLTDRNZOU-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-phenylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylethyl group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylethyl 4-phenylbenzoate typically involves the esterification reaction between 2-phenylethanol and 4-phenylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethyl 4-phenylbenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of phenylethyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-Phenylethyl 4-phenylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-phenylbenzoate involves its interaction with biological molecules through its ester linkage. The ester bond can be hydrolyzed by esterases, releasing the active phenylethyl and benzoate moieties. These moieties can then interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The pathways involved may include modulation of inflammatory responses and inhibition of microbial growth.

Comparison with Similar Compounds

    Phenyl benzoate: Similar ester structure but lacks the phenylethyl group.

    Benzyl benzoate: Contains a benzyl group instead of a phenylethyl group.

    Phenylethyl acetate: Similar phenylethyl group but with an acetate moiety instead of a benzoate.

Uniqueness: 2-Phenylethyl 4-phenylbenzoate is unique due to the presence of both phenylethyl and phenylbenzoate groups, which confer distinct chemical and biological properties. Its dual aromatic rings provide enhanced stability and potential for diverse chemical modifications compared to simpler esters like phenyl benzoate or benzyl benzoate.

Properties

IUPAC Name

2-phenylethyl 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c22-21(23-16-15-17-7-3-1-4-8-17)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRUNJLTDRNZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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